molecular formula C12H10N2S B376885 Cinnamylidencyanothioacetamide CAS No. 91974-48-0

Cinnamylidencyanothioacetamide

Cat. No. B376885
CAS RN: 91974-48-0
M. Wt: 214.29g/mol
InChI Key: ZFQNTRNDIHSZDF-KXBBGWRGSA-N
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Description

“Cinnamylidencyanothioacetamide” is a chemical compound with the molecular formula C12H10N2S . It has an average mass of 214.286 Da and a monoisotopic mass of 214.056473 Da . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

“Cinnamylidencyanothioacetamide” has a complex molecular structure. It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 82 Ų and the molar refractivity is 66.7±0.3 cm³ .


Physical And Chemical Properties Analysis

“Cinnamylidencyanothioacetamide” has a density of 1.2±0.1 g/cm³, a boiling point of 407.9±55.0 °C at 760 mmHg, and a flash point of 200.5±31.5 °C . It has a molar volume of 175.4±3.0 cm³ .

Scientific Research Applications

Antimycobacterial Activity

Cinnamylidencyanothioacetamide has shown promise in antimycobacterial activity, particularly against Mycobacterium tuberculosis. This compound has been identified as the main bioactive component responsible for inhibiting mycobacterial growth and demonstrating bactericidal effects. Its antimycobacterial activity was comparable to that of ethambutol, a first-line anti-TB antibiotic. Additionally, the selectivity index determined using cell culture studies in vitro indicated a high biological potential of this compound. The activated cell membrane stress sensing and envelope preserving systems in M. tuberculosis cells exposed to cinnamaldehyde suggest a possible mechanism of action (Sawicki et al., 2018) (Sawicki et al., 2018).

properties

IUPAC Name

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H2,14,15)/b7-4+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQNTRNDIHSZDF-VCABWLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamylidencyanothioacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Cinnamylidencyanothioacetamide synthesized, and what is its main application in the described research?

A1: Cinnamylidencyanothioacetamide is synthesized by reacting cinnamaldehyde with cyanothioacetamide []. This compound is not the final product but serves as a crucial intermediate. It undergoes further cyclization reactions with specific ketones to produce various 3-cyano-5,6-polymethylene-4-styryl-2(1H)-pyridinethione derivatives []. These derivatives are the primary focus of the study.

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